2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride
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Overview
Description
2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is a compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a pyrazole ring substituted with an amino group and a methyl group, making it a valuable intermediate in the synthesis of various heterocyclic systems .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing a range of biological processes .
Mode of Action
This can result in alterations to cellular processes, potentially influencing disease progression or health .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been found to have various effects, such as inhibiting enzyme activity, altering cell signaling, and affecting gene expression .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can potentially affect how the compound interacts with its targets and exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. The reaction conditions often include the use of solvents like ethanol or acetic acid, and the reaction is usually carried out under reflux . The intermediate products are then further reacted with appropriate reagents to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazoles .
Scientific Research Applications
2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.
2-(3-amino-1H-pyrazol-1-yl)propanoic acid: A structurally similar compound with different substitution patterns.
5-methyl-1H-pyrazole-3-carboxylic acid: Another pyrazole derivative with potential biological activities.
Uniqueness
2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a propanoic acid moiety makes it a versatile intermediate for further chemical modifications .
Properties
CAS No. |
1431962-67-2 |
---|---|
Molecular Formula |
C7H12ClN3O2 |
Molecular Weight |
205.6 |
Purity |
95 |
Origin of Product |
United States |
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